4-(苯氧甲基)哌啶-1-羧酸叔丁酯

描述

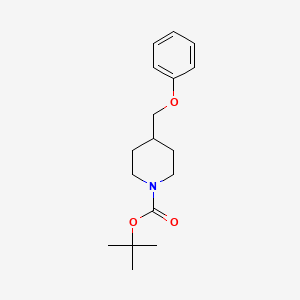

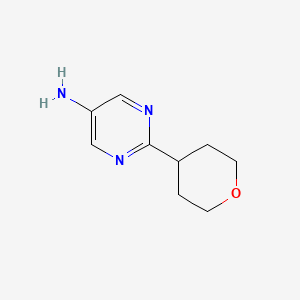

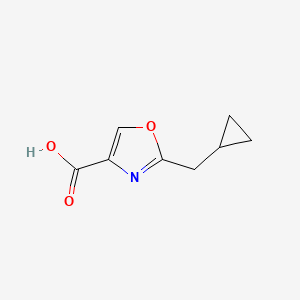

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25NO3 . It is used in the pharmaceutical industry for testing .

Synthesis Analysis

This compound is used as an intermediate in the manufacture of fentanyl and its related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate consists of 17 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of this compound is 291.39 .Chemical Reactions Analysis

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is used in the synthesis of fentanyl and its analogues . Fentanyl and its analogues can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .科学研究应用

范德他尼的合成

范德他尼: 是一种用于治疗某些类型甲状腺癌的药物 . 4-(苯氧甲基)哌啶-1-羧酸叔丁酯是其合成中的关键中间体。 该化合物通过多步合成过程合成,包括酰化、磺化和取代,从哌啶-4-基甲醇开始 .

非法芬太尼制造中的前体

该化合物已被认定为非法制造芬太尼的合成路线中使用的前体 . 芬太尼是一种强效的合成阿片类药物,类似于吗啡,但效力是其50到100倍。 其非法生产对阿片类药物危机,特别是北美地区,造成了重大影响 .

PROTAC开发中的连接体

PROTACs(蛋白降解靶向嵌合体): 是一类新型药物,靶向蛋白质降解。 4-(苯氧甲基)哌啶-1-羧酸叔丁酯作为PROTAC分子开发中的半柔性连接体,旨在结合特定蛋白质并将其标记以供细胞蛋白酶体破坏 .

有机合成中的中间体

该化合物用作合成各种新型有机化合物的中间体。 这些化合物包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮,在药物化学和药物开发中具有应用 .

作用机制

Target of Action

The primary target of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is the enzyme 1,4-dihydroxy-2-naphthoate prenyltransferase, also known as MenA . This enzyme plays a crucial role in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB) .

Mode of Action

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate acts as an inhibitor of MenA . By inhibiting this enzyme, it disrupts the biosynthesis of menaquinone, thereby affecting the functioning of the ETC in Mtb .

Biochemical Pathways

The compound affects the classic/canonical menaquinone biosynthetic pathway . This pathway is responsible for the de novo synthesis of menaquinone, a key component of the ETC in Mtb . By inhibiting MenA, the compound disrupts this pathway, leading to a decrease in menaquinone levels and subsequent disruption of the ETC .

Result of Action

The inhibition of MenA by Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate leads to a disruption of the ETC in Mtb . This disruption is detrimental to the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas . The compound, in combination with other ETC-targeting agents, has been found to achieve nearly complete sterilization of Mtb within two weeks in vivo .

Action Environment

The action of Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is influenced by the environmental conditions within the host organism. For instance, the hypoxic conditions within infected granulomas in TB patients can affect the efficacy of the compound . .

生化分析

Biochemical Properties

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been studied for its interaction with 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) from Mycobacterium tuberculosis . This enzyme is part of the menaquinone biosynthetic pathway, which is crucial for the electron transport chain in the cell membrane. The compound inhibits MenA, thereby disrupting the electron transport chain and affecting ATP production .

Cellular Effects

The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate on various cell types and cellular processes have been studied extensively. It influences cell function by inhibiting the electron transport chain, leading to reduced ATP production. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In Mycobacterium tuberculosis, the compound’s inhibition of MenA leads to a decrease in ATP production, which is essential for the bacterium’s survival under hypoxic conditions .

Molecular Mechanism

At the molecular level, tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate exerts its effects by binding to the active site of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA). This binding inhibits the enzyme’s activity, preventing the synthesis of menaquinone, a crucial component of the electron transport chain. The inhibition of MenA disrupts the electron transport chain, leading to reduced ATP production and affecting various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of ATP production and other cellular processes .

Dosage Effects in Animal Models

The effects of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits MenA without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including disruption of cellular metabolism and potential cell death. Threshold effects have been observed, where a specific dosage is required to achieve the desired inhibition of MenA .

Metabolic Pathways

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is involved in the metabolic pathways related to the electron transport chain. It interacts with enzymes such as 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA), affecting the synthesis of menaquinone. This interaction disrupts the electron transport chain, leading to reduced ATP production and altered metabolic flux .

Transport and Distribution

The transport and distribution of tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells can affect its efficacy and potential toxicity. Studies have shown that the compound is distributed throughout the cell, with a preference for the cell membrane where the electron transport chain is located .

Subcellular Localization

Tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate is primarily localized in the cell membrane, where it exerts its inhibitory effects on the electron transport chain. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function in inhibiting MenA and disrupting ATP production .

属性

IUPAC Name |

tert-butyl 4-(phenoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-17(2,3)21-16(19)18-11-9-14(10-12-18)13-20-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJBTRFDXUFYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![5-{[4-(Cyclopropylmethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1527469.png)

![3-Bromo-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1527476.png)